molecular formula C14H28O B13434742 (11E)-Tetradecen-1-ol-d5

(11E)-Tetradecen-1-ol-d5

Cat. No.: B13434742
M. Wt: 217.40 g/mol
InChI Key: YGHAIPJLMYTNAI-BNWVTDPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11E)-Tetradecen-1-ol-d5 is a deuterium-labeled fatty alcohol that serves as a crucial biochemical tool in the study of insect pheromone biosynthesis . It is specifically identified as a precursor in the biosynthesis of the pheromone of the Egyptian armyworm, Spodoptera littoralis . Researchers use this stable isotopically labeled compound to trace metabolic pathways and elucidate the specific biosynthetic steps involved in pheromone production within insects. Its application is essential for advanced ecological and entomological research, particularly in understanding insect communication and developing species-specific pest control strategies. The product is provided for use in laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H28O

Molecular Weight

217.40 g/mol

IUPAC Name

(E)-13,13,14,14,14-pentadeuteriotetradec-11-en-1-ol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3+/i1D3,2D2

InChI Key

YGHAIPJLMYTNAI-BNWVTDPSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCO

Canonical SMILES

CCC=CCCCCCCCCCCO

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation

Stereoselective Synthesis of (11E)-Tetradecen-1-ol-d5

The synthesis of (11E)-Tetradecen-1-ol, a known insect pheromone component, requires stereoselective control to generate the trans (E) configuration of the double bond. researchgate.net A common and effective strategy for creating E-alkenes is the Wittig reaction or its modifications. nih.gov

A plausible synthetic route to this compound can be envisioned starting from deuterated building blocks. For instance, a Wittig reaction between a deuterated ylide and a long-chain aldehyde can establish the C14 backbone with the required E-geometry. To achieve the "-d5" labeling pattern, a starting material like D₅-iodoethane could be used to prepare the corresponding deuterated phosphonium (B103445) ylide. nih.gov

The general synthetic sequence could be as follows:

Preparation of the Deuterated Ylide: D₅-iodoethane is reacted with triphenylphosphine (B44618) to form the phosphonium salt. Treatment of this salt with a strong base generates the deuterated ylide, (C₆H₅)₃P=CD-CD₃.

Preparation of the Aldehyde Fragment: A suitable C12 aldehyde, such as 12-hydroxydodecanal or a protected version, is required.

Wittig Reaction: The deuterated ylide is reacted with the C12 aldehyde. The Schlosser modification of the Wittig reaction is often employed to ensure high stereoselectivity for the E-isomer.

Deprotection and/or Reduction: If a protected alcohol was used, the final step would be deprotection. If the aldehyde contained other functional groups, they might need to be reduced to afford the final this compound.

An alternative stereoselective method involves the Claisen rearrangement using orthoesters to establish the E-alkene geometry. researchgate.net

Regioselective Deuteration Strategies for Long-Chain Alcohols

Regioselective deuteration—the placement of deuterium (B1214612) at specific positions—is key to synthesizing precisely labeled internal standards. researchgate.net Several methods exist for the selective deuteration of long-chain alcohols, often leveraging transition-metal catalysts. mdpi.com

Catalytic H/D Exchange: A prominent method for regioselective deuterium incorporation is catalytic hydrogen-deuterium (H/D) exchange using deuterium oxide (D₂O) as an inexpensive and benign deuterium source. nih.govrsc.org

α- and β-Position Deuteration: Ruthenium, manganese, and iron pincer complexes have been shown to effectively catalyze the deuteration of primary and secondary alcohols. researchgate.netrsc.org Depending on the metal catalyst chosen, high deuterium incorporation can be achieved selectively at the α-position (the carbon bearing the hydroxyl group) or at both the α- and β-positions. rsc.org For example, an iron catalyst can selectively deuterate the α-position, while a manganese catalyst can deuterate both the α- and β-positions. rsc.org

Mechanism: This process often proceeds through a "borrowing hydrogen" mechanism. The alcohol is first oxidized by the catalyst to a temporary aldehyde or ketone intermediate. researchgate.netnih.gov This intermediate then undergoes base-catalyzed keto-enol tautomerization in the presence of D₂O, leading to deuterium incorporation at the adjacent carbon(s). Finally, the deuterated intermediate is reduced back to the alcohol by the catalyst, now carrying deuterium atoms. nih.gov

Ruthenium-Catalyzed Deuteration: Ruthenium catalysts, such as RuCl₂(PPh₃)₃ or ruthenium on carbon (Ru/C), are efficient for H/D exchange in the presence of D₂O. mdpi.comresearchgate.net These reactions can sometimes lead to double bond migration and isomerization to ketones, which facilitates deuteration. mdpi.com

Deuteration via Deuterated Reagents: Another strategy involves the use of deuterated reagents in a synthetic sequence.

Reductive Deuteration: The reduction of a corresponding aldehyde or carboxylic acid with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is a straightforward method to introduce deuterium at the C1 position of the alcohol. researchgate.net

Building Block Approach: As mentioned in the stereoselective synthesis, starting with smaller, pre-deuterated molecules is a powerful way to control the location of the isotopic labels in the final product. nih.govacs.org

Characterization of Synthetic Intermediates and Final Products

Confirming the chemical structure, stereochemistry, and isotopic enrichment of the synthetic intermediates and the final this compound product is essential. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed. rsc.orggoogle.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and the level of deuterium incorporation. nih.gov

Electron Ionization (EI-MS): This technique provides a fragmentation pattern that can be characteristic of the molecule. While the molecular ion of long-chain alcohols can be weak or absent, the fragmentation pattern helps in structure elucidation. nih.govnist.gov In deuterated compounds, fragment ions containing deuterium will show a corresponding mass shift. nih.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces a prominent molecular ion species (e.g., [M+H]⁺ or [M+Na]⁺), making it easier to confirm the mass of the final product and thus the number of incorporated deuterium atoms. nih.govplos.org Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information. The fragmentation of deuterated and non-deuterated versions of a molecule will be similar, but the fragment masses will differ if they retain the deuterium labels. plos.org Derivatization, for instance, to dimethylglycine esters, can improve sensitivity and provide predictable fragmentation for analysis by ESI-MS/MS. researchgate.net

Table 1: Hypothetical Mass Spectrometry Data for this compound

Ion TypeExpected m/z (Unlabeled C₁₄H₂₈O)Expected m/z (d5-labeled)TechniqueNotes
[M+H]⁺213.22218.25ESI-MSConfirms molecular weight and total deuterium incorporation.
[M+Na]⁺235.20240.23ESI-MSSodium adduct, commonly observed.
Molecular Ion (M⁺˙)212217EI-MSOften weak or absent for long-chain alcohols. nih.gov
Fragment IonsVariableVariable + nDEI-MS/MSMass shifts in fragments confirm the location of deuterium. nih.govplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the precise location of deuterium atoms within the molecule. core.ac.ukscharlab.com

¹H NMR: In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or show a significant reduction in integration. This allows for the direct observation of the site of deuteration. The chemical shifts of remaining nearby protons may also be slightly affected. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal will appear at the chemical shift corresponding to the position of the deuterium atom, providing unambiguous proof of its location.

¹³C NMR: The carbon atom attached to a deuterium atom will show a characteristic multiplet signal (due to C-D coupling) and will be shifted slightly upfield compared to a carbon attached to a proton.

Table 2: Representative ¹H NMR Chemical Shift Data for Long-Chain Alkenols

ProtonsTypical Chemical Shift (δ, ppm)Expected Change for this compound*
-CH₃ (C14)~0.90Signal may decrease or disappear if deuterated.
-CH₂- (bulk chain)~1.2-1.4No significant change expected.
-CH₂-CH=CH-~2.0No significant change expected.
-CH=CH- (olefinic)~5.4No significant change expected.
-CH₂-OH (C1)~3.6Signal will disappear if deuterated.
-OHVariableSignal will disappear upon D₂O exchange.

Note: The exact changes depend on the specific positions of the five deuterium atoms.

Applications in Advanced Analytical Chemistry

Development of Quantitative Analytical Methodologies Utilizing (11E)-Tetradecen-1-ol-d5 as an Internal Standard

The primary application of this compound lies in its use as an internal standard to improve the accuracy and reliability of quantitative analyses. wuxiapptec.com An internal standard is a compound of known concentration added to a sample to facilitate the quantification of a specific analyte. scioninstruments.com This is particularly crucial in complex biological matrices where the analyte of interest may be present in trace amounts. mdpi.com The use of a deuterated standard like this compound is advantageous because it is chemically almost identical to the analyte, (11E)-Tetradecen-1-ol, but has a different mass due to the presence of deuterium (B1214612) atoms. texilajournal.com This mass difference allows for its distinct detection by mass spectrometry.

Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is a powerful technique for identifying and quantifying compounds. science.gov In these methods, this compound serves as an ideal internal standard for the quantification of (11E)-Tetradecen-1-ol. wuxiapptec.comscioninstruments.com

During analysis, both the analyte and the deuterated internal standard are extracted from the sample and analyzed simultaneously. diva-portal.org Because they have nearly identical chemical properties, they experience similar losses during sample preparation and exhibit similar behavior during chromatographic separation and ionization in the mass spectrometer. researchgate.net By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a precise and accurate concentration of the analyte can be determined, compensating for variations in sample preparation and instrument response. wuxiapptec.comscioninstruments.com This is especially beneficial in complex matrices, such as those encountered in the analysis of insect pheromones from biological samples, where other compounds can interfere with the analysis. clearsynth.comrsc.org

The use of deuterated standards significantly improves the reliability of quantitative results by correcting for matrix effects, which are a common source of error in mass spectrometry. researchgate.netlcms.cz Matrix effects can cause suppression or enhancement of the analyte signal, leading to inaccurate quantification. annlabmed.org Since the deuterated internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate results. researchgate.net

A study on the quantification of another deuterated compound, d5-N-nitrosobumetanide, highlighted the challenges that can arise when the sample matrix differs from that used during method development. nih.gov This underscores the importance of using an appropriate internal standard that closely mimics the behavior of the analyte in the specific sample matrix.

Table 1: Comparison of Analytical Techniques Utilizing Deuterated Internal Standards

Analytical Technique Principle Advantages of Using this compound as Internal Standard
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. gcms.cz Co-elutes with (11E)-Tetradecen-1-ol, correcting for variations in injection volume, chromatographic drift, and ionization efficiency. scioninstruments.com
LC-MS/MS Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by two stages of mass analysis for increased specificity. wuxiapptec.com Compensates for matrix effects, extraction losses, and instrument variability, leading to highly accurate and precise quantification. researchgate.netlcms.cz

Optimizing chromatographic conditions is essential for achieving accurate quantification. This involves adjusting parameters to ensure good separation of the analyte from other components in the sample, resulting in well-defined, symmetrical peaks. chromtech.com For (11E)-Tetradecen-1-ol, this can be achieved using reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Key parameters that can be optimized include the mobile phase composition, column type, and temperature. libretexts.orginacom.nl A common approach in reverse-phase HPLC is to use a mixture of an organic solvent, like acetonitrile, and water. sielc.com Adjusting the ratio of these solvents can significantly impact the retention time and separation of compounds. inacom.nl For mass spectrometry compatibility, acids like formic acid are often used in the mobile phase instead of phosphoric acid. sielc.com The choice of the chromatographic column is also critical; a column with low silanol (B1196071) activity, such as a Newcrom R1 column, can be beneficial for the analysis of alcohols like (11E)-Tetradecen-1-ol. sielc.com

In gas chromatography, temperature programming is a common technique to optimize separation. libretexts.org The initial temperature is set to resolve early eluting compounds, and then the temperature is increased to elute later components in a reasonable time with good resolution. libretexts.org

Table 2: Example of Chromatographic Conditions for the Analysis of (11E)-Tetradecen-1-ol

Parameter Condition Rationale
Column Newcrom R1 Reverse-phase column with low silanol activity suitable for alcohols. sielc.com
Mobile Phase Acetonitrile (MeCN) and Water with Formic Acid Allows for good separation and is compatible with mass spectrometry. sielc.com
Detection Mass Spectrometry (MS) Provides high selectivity and sensitivity for quantification. texilajournal.com

Evaluation of Analytical Precision and Accuracy with Deuterated Standards

The use of deuterated internal standards like this compound is a cornerstone for achieving high precision and accuracy in analytical measurements. clearsynth.com Precision refers to the closeness of repeated measurements to each other, while accuracy refers to the closeness of a measured value to the true value. clearsynth.com

Deuterated standards significantly enhance both precision and accuracy by correcting for systematic and random errors that can occur during an analysis. scioninstruments.comtexilajournal.com For instance, a study on the analysis of pesticides and mycotoxins in cannabis matrices demonstrated that using deuterated internal standards reduced the relative standard deviation (RSD), a measure of precision, from over 50% to under 20%. lcms.cz Similarly, accuracy, expressed as the percentage of the true value, improved to within 25% with the use of internal standards. lcms.cz

In another study quantifying siloxanes in exhaled air, the addition of a ¹³C-labeled internal standard reduced the coefficient of variation from over 30% to around 10%. ru.nl A validation study for ergot alkaloids using a deuterated internal standard also reported good precision, with inter-day and intra-day relative standard deviations below 24% and 14%, respectively. nih.gov

These examples highlight the critical role of deuterated internal standards in producing reliable and defensible analytical data. The ability to compensate for variations in sample preparation and instrument response makes them indispensable tools in modern quantitative analysis. wuxiapptec.com

Table 3: Impact of Deuterated Internal Standards on Analytical Precision

Analyte Group Matrix Improvement with Deuterated Internal Standard Reference
Pesticides and Mycotoxins Cannabis RSD improved from >50% to <20% lcms.cz
Siloxanes (D4 and D5) End-exhaled air Coefficient of variation for D4 reduced from 30.8% to 9.5% ru.nl
Siloxanes (D4 and D5) End-exhaled air Coefficient of variation for D5 reduced from 37.8% to 12.5% ru.nl
Ergot Alkaloids Wheat Inter-day RSD <24%, Intra-day RSD <14% nih.gov

Elucidation of Biochemical and Metabolic Pathways

Tracing of Lipid Biosynthesis Pathways Employing (11E)-Tetradecen-1-ol-d5 as a Precursor

This compound is utilized as a precursor to track the synthesis of more complex lipids. The deuterium (B1214612) atoms act as a label, enabling scientists to follow the transformation of the initial alcohol into other molecules. This method is particularly useful in understanding the biosynthesis of specific pheromones in insects. For instance, it has been identified as a precursor in the biosynthesis of the pheromone of the Egyptian armyworm, Spodoptera littoralis. usbio.net The labeled alcohol is incorporated into the pheromone structure, allowing for the elucidation of the enzymatic steps involved in its production.

Research in this area often involves the administration of the deuterated compound to an organism and subsequent analysis of its tissues and metabolic products. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify the labeled molecules, providing a clear picture of the metabolic fate of this compound. nih.govresearchgate.net

Investigation of Fatty Alcohol Degradation and Transformation Mechanisms

The study of how fatty alcohols are broken down and converted into other substances is crucial for understanding cellular metabolism. This compound provides a means to investigate these degradation and transformation pathways. Fatty alcohols are naturally occurring molecules that can be catabolized to produce energy or modified to form other essential compounds. wikipedia.org

In Sjögren-Larsson syndrome, a genetic disorder characterized by deficient activity of fatty aldehyde dehydrogenase (FALDH), the metabolism of fatty alcohols is impaired. nih.gov Studies on this condition have revealed that a deficiency in this enzyme leads to the accumulation of fatty alcohols and their diversion into alternative biosynthetic pathways, such as the formation of wax esters and 1-O-alkyl-2,3-diacylglycerols. nih.gov While not directly involving this compound, this research highlights the general pathways of fatty alcohol metabolism that can be investigated using isotopically labeled compounds. The degradation of fatty alcohols is a key area of study, with research indicating that most fatty alcohols with chain lengths up to C18 are biodegradable. wikipedia.org

Analysis of Substrate Fluxes through Deuterium Metabolic Imaging (DMI) Techniques

Deuterium Metabolic Imaging (DMI) is a non-invasive technique that allows for the three-dimensional mapping of metabolic pathways in living organisms. nih.govtic-sitem.ch This method combines the administration of a deuterium-labeled substrate, such as this compound, with magnetic resonance spectroscopy (MRS) to visualize the spatial and temporal distribution of the substrate and its metabolites. isotope.com

Contributions to Understanding Natural Product Biosynthesis (e.g., Specific Biological Signaling Molecules)

This compound and its non-deuterated counterpart are important in the study of natural product biosynthesis, particularly for insect pheromones. usbio.net Pheromones are chemical signals that trigger a natural response in another member of the same species. Many insect pheromones are fatty acid derivatives, including alcohols, aldehydes, and acetates. google.com

The biosynthesis of these signaling molecules involves a series of enzymatic reactions, including desaturation and reduction steps. google.comthegoodscentscompany.com By using this compound as a tracer, researchers can identify it as a precursor and elucidate the specific enzymes and pathways involved in converting it to the final active pheromone. usbio.net For example, research has shown that (E)-11-tetradecenyl acetate (B1210297) is a biosynthetic precursor to the active aldehyde pheromone in the spruce budworm, Choristoneura fumiferana. The use of isotopically labeled precursors like this compound is crucial for precisely tracking these metabolic transformations.

Mechanistic Studies of Enzymatic Reactions

Probing Reaction Mechanisms with Deuterium (B1214612) Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when a hydrogen atom at or near the reactive center is replaced by a deuterium atom. This effect arises from the difference in zero-point vibrational energies between a C-H and a C-D bond. The heavier deuterium atom leads to a lower vibrational frequency and a stronger bond, thus requiring more energy for cleavage. Consequently, reactions involving C-H bond breaking are typically slower when deuterium is substituted for hydrogen, resulting in a "normal" KIE (kH/kD > 1).

The magnitude of the KIE can provide detailed information about the transition state of the rate-determining step of a reaction. nih.gov A large primary KIE suggests that a C-H bond is being broken in the transition state, whereas a smaller or absent KIE may indicate that C-H bond cleavage is not the rate-limiting step or that the transition state is either very "early" (reactant-like) or very "late" (product-like).

In the context of enzymes that act on fatty alcohols like (11E)-Tetradecen-1-ol, the use of its deuterated form, (11E)-Tetradecen-1-ol-d5, can help to elucidate the mechanism of oxidation or desaturation reactions. By measuring the reaction rates of the deuterated versus the non-deuterated substrate, researchers can determine if the abstraction of a hydrogen atom is a key kinetic step. For instance, a significant KIE would support a mechanism where a C-H bond at a specific position is cleaved during the enzymatic conversion.

Isotope Effect TypeDescriptionImplication for Reaction Mechanism
Primary KIE Observed when a bond to the isotopic atom is broken in the rate-determining step.A significant value (typically >2) indicates C-H bond cleavage is central to the slowest step of the reaction.
Secondary KIE Observed when the isotopic atom is not directly involved in bond breaking but is located near the reaction center.Provides information about changes in hybridization or steric environment at the labeled position during the transition state.
Inverse KIE A reaction rate that is faster with the heavier isotope (kH/kD < 1).Can occur when a C-H bond becomes stiffer in the transition state, for example, in some nucleophilic substitution reactions. mdpi.com

Elucidation of Desaturase and Oxidase Enzyme Activities on Unsaturated Fatty Alcohols

Desaturase and oxidase enzymes play crucial roles in the biosynthesis of various signaling molecules, including insect pheromones. These enzymes often catalyze the introduction of double bonds or the oxidation of alcohol functionalities, respectively. This compound is an invaluable probe for studying the mechanisms of these enzymes.

For example, in the biosynthesis of certain moth pheromones, a desaturase enzyme may introduce a new double bond into a fatty acyl-CoA precursor. By using a specifically deuterated substrate, researchers can pinpoint which hydrogen atoms are removed during this process. Similarly, an alcohol oxidase might convert (11E)-Tetradecen-1-ol to its corresponding aldehyde. The use of this compound in kinetic assays can reveal whether the hydrogen atom attached to the carbinol carbon is abstracted in the rate-limiting step. A significant KIE would provide strong evidence for a hydride transfer mechanism.

Enzyme ClassCatalyzed ReactionInformation Gained from this compound
Desaturase Introduction of a double bond into a fatty acyl chain.Identification of the specific C-H bonds cleaved during desaturation through the position of the deuterium labels.
Alcohol Oxidase Oxidation of a primary alcohol to an aldehyde.Determination of whether C-H bond cleavage at the carbinol carbon is the rate-determining step via KIE measurements.
Esterase Hydrolysis of an ester to an alcohol and a carboxylic acid.While less common, deuteration could probe secondary KIEs related to conformational changes.
Aldehyde Dehydrogenase Oxidation of an aldehyde to a carboxylic acid.Could be used to study the mechanism if the corresponding aldehyde of this compound were the substrate.

Spectroscopic Characterization Utilizing Deuterium Labeling

Applications of Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Deuterium (²H) NMR spectroscopy is a powerful technique for the structural elucidation of deuterated compounds. wikipedia.org Unlike proton (¹H) NMR, which detects the spin-1/2 nucleus of hydrogen, ²H NMR detects the spin-1 nucleus of deuterium. wikipedia.org This fundamental difference provides a unique spectroscopic window into the molecular structure. The application of ²H NMR to (11E)-Tetradecen-1-ol-d5 allows for the unambiguous confirmation of the positions of the five deuterium atoms within the molecule.

The ²H NMR spectrum of this compound would exhibit distinct signals corresponding to the deuterated positions, which would be absent in the ¹H NMR spectrum of the unlabeled compound. wikipedia.org The chemical shifts of these deuterium signals, while similar to their proton counterparts, provide definitive evidence of successful and site-specific deuteration. wikipedia.orgpitt.edu

Table 1: Predicted ¹H and ²H NMR Chemical Shifts for Key Positions in (11E)-Tetradecen-1-ol and its d5-analogue

PositionUnlabeled (¹H NMR) Chemical Shift (ppm)Deuterated (²H NMR) Chemical Shift (ppm)
-CH₂-OH~3.64-
-CH=CH-~5.38-
Terminal -CH₃~0.88-
Deuterated Positions-Predicted signals confirming d5 placement

Note: The table presents generalized chemical shifts. Actual values can vary based on solvent and experimental conditions.

Furthermore, solid-state ²H NMR can be employed to investigate the conformational dynamics and orientation of the deuterated segments of the molecule. wikipedia.orgsfasu.edu The quadrupolar nature of the deuterium nucleus results in spectral lineshapes that are highly sensitive to molecular motion. wikipedia.org By analyzing the changes in the ²H NMR lineshape as a function of temperature, one can glean information about the mobility of the carbon chain and the orientation of the C-D bonds, providing insights into the molecule's behavior in different environments. sfasu.edu

Mass Spectrometric Fragmentation Pathway Elucidation Through Deuterium Labeling

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic compounds through the analysis of their fragmentation patterns. libretexts.org However, for long-chain unsaturated alcohols like (11E)-Tetradecen-1-ol, the electron ionization (EI) mass spectra can be complex, making it challenging to definitively assign the fragmentation pathways. chromatographyonline.com Deuterium labeling in this compound provides a clear and effective solution to this problem. tandfonline.comslu.se

Upon ionization in the mass spectrometer, the molecular ion of this compound will have a mass-to-charge ratio (m/z) that is five units higher than its non-deuterated counterpart. tandfonline.com More importantly, the fragments that retain the deuterium atoms will also exhibit a corresponding mass shift. nih.govplos.org By comparing the mass spectra of the labeled and unlabeled compounds, researchers can precisely track the fate of the deuterated portion of the molecule during fragmentation. tandfonline.comslu.se This allows for the validation of proposed fragmentation mechanisms and the identification of characteristic ions, which is crucial for the structural characterization of related compounds. tandfonline.com

For instance, the loss of a neutral fragment containing the deuterated terminal end of the molecule would result in a fragment ion with an unchanged m/z value compared to the unlabeled compound, whereas fragmentation at other positions would yield ions with a +5 mass unit shift.

Table 2: Hypothetical Mass-to-Charge (m/z) Ratios of Key Fragments for (11E)-Tetradecen-1-ol and its d5-analogue in Mass Spectrometry

FragmentUnlabeled (m/z)d5-labeled (m/z)Interpretation
[M]⁺212217Molecular Ion
[M-H₂O]⁺194199Loss of water
C₁₀H₁₉⁺139139 or 144Fragmentation of the carbon chain
C₄H₇⁺5555 or 60Fragmentation near the double bond

Note: This table is illustrative. The actual fragmentation pattern and the location of the deuterium atoms on the fragments would depend on the specific fragmentation pathways.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is sensitive to molecular structure and intermolecular interactions. researchgate.netamericanpharmaceuticalreview.com These two techniques are complementary, as their selection rules differ; some vibrations are more active in IR and others in Raman. edinst.comrenishaw.com

The introduction of deuterium into (11E)-Tetradecen-1-ol creates new vibrational modes associated with the C-D bonds. Due to the heavier mass of deuterium compared to hydrogen, the C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations. This isotopic shift provides a distinct spectral signature that can be readily identified in both FTIR and Raman spectra, confirming the presence and general location of the deuterium atoms.

Table 3: Typical Vibrational Frequencies for C-H and C-D Bonds

Vibrational ModeC-H Frequency (cm⁻¹)C-D Frequency (cm⁻¹)
Stretching~2850-3000~2100-2200
Bending~1350-1465~950-1100

Note: These are general frequency ranges and can be influenced by the specific molecular environment.

Furthermore, changes in the vibrational frequencies, intensities, or shapes of the C-D bands can be used to probe the local environment and intermolecular interactions of the deuterated portion of the molecule. researchgate.net For example, hydrogen bonding involving the hydroxyl group can influence the vibrational modes throughout the molecule, and the C-D bands can serve as sensitive probes for such interactions without the spectral congestion often found in the C-H stretching region. americanpharmaceuticalreview.com Thus, vibrational spectroscopy of this compound offers a valuable tool for studying its conformational preferences and interactions with other molecules.

Future Research Trajectories and Methodological Advancements

Integration of (11E)-Tetradecen-1-ol-d5 in Multi-Isotope Tracing Experiments

The use of isotopically labeled compounds is a cornerstone of metabolic research, allowing scientists to track the fate of molecules in biological systems. mdpi.com this compound, a deuterated precursor in the biosynthesis of the pheromone of the Egyptian armyworm, Spodoptera littoralis, serves as a powerful tracer. researchgate.netusbio.net The integration of this and other deuterated compounds into multi-isotope tracing experiments represents a significant leap forward.

By simultaneously using tracers labeled with different stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can unravel complex metabolic networks. mdpi.comcopernicus.org For instance, a study could employ ¹³C-labeled glucose to track carbon flux through central metabolism, while this compound is used to specifically monitor the later stages of pheromone biosynthesis. This dual-labeling approach provides a more holistic view of how different metabolic pathways are interconnected and regulated. nih.gov

Multi-isotope imaging mass spectrometry (MIMS) is a particularly powerful technique in this context. It allows for the visualization of the distribution of different isotopes within tissues and even single cells with high spatial resolution. nih.govnih.gov The ability to simultaneously track multiple isotopes opens up new avenues for understanding nutrient allocation and metabolic dynamics in insects. copernicus.org

Table 1: Potential Multi-Isotope Tracing Scenarios with this compound

Isotope 1Labeled Compound 1Isotope 2Labeled Compound 2Research Question
²H (Deuterium)This compound¹³C¹³C-GlucoseHow does energy metabolism influence pheromone production?
²H (Deuterium)This compound¹⁵N¹⁵N-Amino AcidsWhat is the interplay between protein synthesis and pheromone biosynthesis?
²H (Deuterium)This compound¹⁸O¹⁸O-Labeled WaterHow are water and oxygen incorporated into metabolic pathways related to pheromone synthesis?

Advancements in Microscale and In Situ Deuteration Methodologies

The synthesis of deuterated compounds has traditionally been a complex and often costly process. However, recent advancements in deuteration methodologies are making these essential research tools more accessible. researchgate.netacs.org

Microscale Synthesis: The development of microscale synthesis techniques allows for the preparation of small quantities of deuterated compounds with high efficiency. scispace.com This is particularly advantageous for creating a diverse library of labeled pheromone analogues for screening and structure-activity relationship studies.

In Situ Deuteration: Emerging in situ deuteration methods offer the potential to introduce deuterium (B1214612) into molecules directly within a biological system or under near-physiological conditions. Biocatalytic deuteration, for example, utilizes enzymes to perform stereospecific deuteration reactions, offering a green and highly selective alternative to traditional chemical synthesis. researchgate.net Another promising approach is electrocatalytic deuteration, which uses an electric current to drive the deuteration process, often with high efficiency and selectivity. xmu.edu.cnnih.gov These methods could allow for the site-specific labeling of pheromone precursors within the pheromone gland itself, providing unprecedented insights into the biosynthetic machinery.

Table 2: Comparison of Deuteration Methodologies

MethodologyAdvantagesChallenges
Traditional Chemical Synthesis Well-established, scalable. tandfonline.comnih.govOften requires harsh conditions, multi-step processes. tandfonline.comnih.gov
Microscale Synthesis Efficient for small quantities, enables high-throughput screening.Scalability can be a limitation.
Biocatalytic Deuteration High stereo- and regioselectivity, mild reaction conditions. researchgate.netEnzyme availability and stability can be limiting factors. researchgate.net
Electrocatalytic Deuteration High efficiency, can use D₂O as a deuterium source. xmu.edu.cnnih.govSubstrate scope and functional group tolerance can be a concern. xmu.edu.cn

Development of Novel Analytical Platforms for Deuterated Metabolite Profiling

The analysis of deuterated metabolites is crucial for extracting meaningful information from isotope tracing experiments. nih.gov Continuous innovation in analytical platforms is enhancing the sensitivity, resolution, and throughput of these analyses.

High-Resolution Mass Spectrometry (HRMS): Advances in mass spectrometry, particularly the development of high-resolution instruments like the Orbitrap, have significantly improved the ability to distinguish between isotopologues (molecules that differ only in their isotopic composition). numberanalytics.comcaltech.edu This allows for more precise quantification of deuterated metabolites and their non-deuterated counterparts.

Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry, ion mobility spectrometry provides an additional dimension of separation based on the size, shape, and charge of ions. acs.org This can be particularly useful for separating complex mixtures of metabolites and for distinguishing between isomers that are difficult to resolve by chromatography alone. acs.org

Chip-Based Nanoelectrospray Mass Spectrometry: This novel approach enables the analysis of very small sample volumes, even down to the single-cell level. acs.orgnih.gov This is a significant advantage for studying rare cell populations or for obtaining spatially resolved metabolic information from tissues. acs.orgnih.gov

Table 3: Emerging Analytical Platforms for Deuterated Metabolite Analysis

Analytical PlatformKey FeaturesApplications for this compound Research
High-Resolution Mass Spectrometry (HRMS) High mass accuracy and resolving power. numberanalytics.comPrecise quantification of deuterated pheromone intermediates and catabolites.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation based on ion mobility. acs.orgSeparation of isomeric pheromone components and their deuterated analogues.
Chip-Based Nanoelectrospray MS Analysis of minute sample volumes. acs.orgnih.govSpatially resolved metabolomics of pheromone glands; single-cell analysis.
Multi-Isotope Imaging Mass Spectrometry (MIMS) Subcellular imaging of isotope distribution. nih.govnih.govVisualization of the incorporation of deuterium from this compound into specific cellular compartments.

The continued development and application of these advanced research trajectories and methodologies will undoubtedly deepen our understanding of the role of this compound and other semiochemicals in insect biology, paving the way for more effective and environmentally benign pest control strategies. annualreviews.org

Q & A

Q. How should researchers present large datasets from deuterium tracing studies while maintaining clarity?

  • Methodological Answer : Use structured tables for raw isotopic abundances and processed data (e.g., % deuterium incorporation). Visualize trends via heatmaps or time-series plots. Include uncertainty metrics (e.g., standard error) and annotate outliers. Follow journal guidelines for data deposition in repositories like MetaboLights or Dryad .

Cross-Disciplinary Applications

Q. What interdisciplinary methodologies enhance the study of this compound in ecological and biochemical contexts?

  • Methodological Answer : Combine synthetic chemistry with electrophysiology (e.g., single-sensillum recordings) and field ecology (e.g., mark-release-recapture). Use geographic information systems (GIS) to map pheromone dispersion patterns and correlate with receptor activation data. Cross-validate findings via meta-analysis of existing isotopic tracer literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.